molecular formula C17H31N5O8S B14187498 L-Seryl-L-seryl-L-alanyl-L-methionyl-L-alanine CAS No. 883128-92-5

L-Seryl-L-seryl-L-alanyl-L-methionyl-L-alanine

Cat. No.: B14187498
CAS No.: 883128-92-5
M. Wt: 465.5 g/mol
InChI Key: GNQCRSWZNKJDQU-HTFCKZLJSA-N
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Description

L-Seryl-L-seryl-L-alanyl-L-methionyl-L-alanine is a peptide composed of five amino acids: serine, serine, alanine, methionine, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-seryl-L-alanyl-L-methionyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-seryl-L-alanyl-L-methionyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds.

    Substitution: Carbodiimides, such as N,N’-dicyclohexylcarbodiimide (DCC), are commonly used for peptide bond formation.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Seryl-L-seryl-L-alanyl-L-methionyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Seryl-L-seryl-L-alanyl-L-methionyl-L-alanine depends on its specific application. In general, peptides exert their effects by interacting with molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological responses. For example, peptides can inhibit enzyme activity, block receptor binding, or facilitate protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanine: Another peptide with a similar sequence but includes glycine and threonine.

    L-Seryl-L-alanyl-L-alanyl-L-alanine: A shorter peptide with a similar sequence but lacks methionine and an additional serine residue.

Uniqueness

L-Seryl-L-seryl-L-alanyl-L-methionyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of methionine, for example, allows for specific oxidation reactions that are not possible with other similar peptides.

Properties

CAS No.

883128-92-5

Molecular Formula

C17H31N5O8S

Molecular Weight

465.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C17H31N5O8S/c1-8(19-16(28)12(7-24)22-14(26)10(18)6-23)13(25)21-11(4-5-31-3)15(27)20-9(2)17(29)30/h8-12,23-24H,4-7,18H2,1-3H3,(H,19,28)(H,20,27)(H,21,25)(H,22,26)(H,29,30)/t8-,9-,10-,11-,12-/m0/s1

InChI Key

GNQCRSWZNKJDQU-HTFCKZLJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C(=O)NC(CCSC)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N

Origin of Product

United States

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